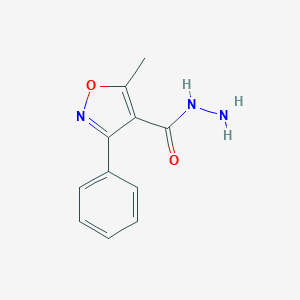

5-Metil-3-fenil-4-isoxazolcarbohidrazida

Descripción general

Descripción

Aplicaciones Científicas De Investigación

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide has several applications in scientific research:

Mecanismo De Acción

Target of Action

The primary targets of 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide are currently under investigation. It is suggested that it may interact with proteins involved in cellular processes, making it a potential target for proteomics research .

Biochemical Pathways

Given its potential role in proteomics research, it may influence a variety of pathways related to protein synthesis and degradation .

Result of Action

It is believed to interact with cellular proteins, potentially influencing a variety of cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide typically involves the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with hydrazine hydrate . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Isoxazole oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted isoxazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . This uniqueness makes it valuable for specialized applications in research and industry.

Actividad Biológica

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with related compounds.

Chemical Structure and Properties

5-Methyl-3-phenyl-4-isoxazolecarbohydrazide belongs to a class of isoxazole derivatives, characterized by an isoxazole ring structure that contributes to its biological properties. The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 18336-75-9 |

The biological activity of 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide is primarily attributed to its interaction with various molecular targets in biological systems. Studies have indicated that it may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for the proliferation of pathogenic organisms.

- Modulation of Cell Signaling Pathways : It may influence signaling pathways involved in inflammation and apoptosis, thereby affecting cell survival and immune responses.

- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal properties against Candida species .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide against various pathogens. Notably, it demonstrated significant activity against biofilm-forming bacteria. In vitro assays showed that at concentrations between 0.125–0.25 mg/mL, it achieved over 90% reduction in biofilm formation .

Cytotoxicity Studies

Cytotoxicity assessments revealed that while the compound effectively reduced bacterial viability, it exhibited low cytotoxicity towards human cell lines at optimal concentrations . This suggests a favorable therapeutic index for potential applications in treating infections without significant harm to host cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl and isoxazole moieties can enhance biological activity. For instance, derivatives with additional functional groups showed improved antimicrobial properties compared to the parent compound .

Comparative Analysis with Related Compounds

A comparative analysis was conducted with other isoxazole derivatives to evaluate their relative efficacy. The following table summarizes the minimum inhibitory concentrations (MIC) for selected compounds:

| Compound | MIC (µg/mL) |

|---|---|

| 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide | 0.50 |

| Isoxazole Derivative A | 0.40 |

| Isoxazole Derivative B | 0.60 |

This data highlights that while 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide shows promising activity, certain derivatives may exhibit superior efficacy against specific pathogens.

Study on Biofilm Reduction

A pivotal study investigated the ability of 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide to disrupt biofilms formed by Staphylococcus aureus. The results indicated a dose-dependent reduction in biofilm mass, with a notable decrease observed at lower concentrations than previously reported for other antimicrobial agents .

Immunosuppressive Properties

Another area of investigation focused on the immunosuppressive effects of the compound. In vitro experiments demonstrated that it could inhibit proliferation in peripheral blood mononuclear cells (PBMCs), suggesting potential applications in conditions requiring immune modulation .

Propiedades

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-9(11(15)13-12)10(14-16-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDQWXGHTJREBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352493 | |

| Record name | 5-methyl-3-phenyl-4-isoxazolecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18336-75-9 | |

| Record name | 5-methyl-3-phenyl-4-isoxazolecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.